molecular formula C12H13NO2 B15072984 (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol CAS No. 885273-70-1

(3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol

Cat. No.: B15072984
CAS No.: 885273-70-1
M. Wt: 203.24 g/mol
InChI Key: DJBOHQXUGXUYGC-UHFFFAOYSA-N
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Description

(3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is part of the isoxazole family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction proceeds through a cycloaddition mechanism to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted one-pot methods have also been reported for the efficient synthesis of 5-substituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

(3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its isoxazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Isoxazole derivatives have shown promise in treating various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(3,4-dimethylphenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-4-10(5-9(8)2)12-6-11(7-14)15-13-12/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBOHQXUGXUYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679988
Record name [3-(3,4-Dimethylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-70-1
Record name 3-(3,4-Dimethylphenyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(3,4-Dimethylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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